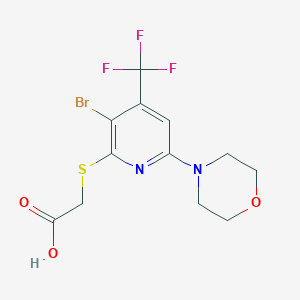

(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid

Description

Propriétés

IUPAC Name |

2-[3-bromo-6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF3N2O3S/c13-10-7(12(14,15)16)5-8(18-1-3-21-4-2-18)17-11(10)22-6-9(19)20/h5H,1-4,6H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLQLHGGDCTNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination of Pyridine Derivative

| Parameter | Details |

|---|---|

| Reagents | N-Bromosuccinimide (NBS), chloroform |

| Conditions | 20–80 °C, 1.5 hours, ice cooling initially |

| Procedure | NBS is added portion-wise to a mixture of 5-trifluoromethyl-pyridin-2-ylamine in chloroform under ice cooling; then stirred at room temperature and heated to 80 °C for 30 minutes. |

| Workup | Addition of saturated aqueous sodium thiosulfate and sodium bicarbonate; extraction with chloroform; drying over sodium sulfate; concentration under reduced pressure; purification by silica gel chromatography. |

| Yield | 96 g (high yield) |

| Characterization | 1H-NMR (CDCl3): δ 8.27 (1H, d), 7.86 (1H, d), 5.38 (2H, brs) |

This step yields 3-bromo-5-trifluoromethyl-pyridin-2-ylamine, a key intermediate for further functionalization.

Introduction of Morpholine Group

While direct literature for morpholine substitution at the 6-position of this pyridine derivative is limited, typical methods involve nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination reactions on halogenated pyridines:

- The 6-position halogen (e.g., chloro or bromo) is displaced by morpholine under basic or catalytic conditions.

- Reaction conditions often include heating in polar aprotic solvents such as DMF or dioxane with a base like potassium carbonate.

- Palladium-catalyzed Buchwald-Hartwig amination can also be employed for higher yields and selectivity.

Formation of Sulfanyl-Acetic Acid Moiety

The sulfanyl linkage at the 2-position can be introduced by:

- Nucleophilic substitution of a 2-halopyridine with a thiol derivative of acetic acid or its protected forms.

- Alternatively, coupling of 2-mercaptopyridine derivatives with haloacetic acid derivatives under basic conditions.

- Oxidation or reduction steps may be used to adjust the sulfur oxidation state if necessary.

Final Assembly and Purification

- After all substituents are introduced, the compound is purified by chromatographic techniques such as silica gel column chromatography.

- Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and melting point analysis.

- Yields for individual steps vary but are generally moderate to high when optimized.

Summary Table of Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Bromination | Electrophilic bromination | NBS, CHCl3, 20–80 °C, 1.5 h | 96 g (high) | Controlled temperature crucial |

| 2. Morpholine substitution | Nucleophilic aromatic substitution or Pd-catalyzed amination | Morpholine, base, DMF/dioxane, heat | Moderate to high | Catalyst choice affects yield |

| 3. Sulfanyl-acetic acid formation | Nucleophilic substitution | 2-halopyridine + thiol acetic acid derivative, base | Moderate | Protecting groups may be needed |

| 4. Purification | Chromatography | Silica gel column | — | Essential for purity |

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The bromine atom can be oxidized to form a bromate.

Reduction: : The trifluoromethyl group can be reduced to a trifluoromethane.

Substitution: : The pyridine nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: : Nucleophiles such as ammonia (NH3) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: : Bromate derivatives.

Reduction: : Trifluoromethane derivatives.

Substitution: : Amine-substituted pyridines.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid is in the development of pharmaceuticals. Its structural features allow it to interact with biological targets, potentially leading to the development of novel therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs may exhibit anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a favorable candidate for drug design.

Agrochemicals

Another significant application lies in agrochemicals, where this compound could serve as a pesticide or herbicide. The unique properties of morpholine derivatives have been explored for their effectiveness in controlling pests while minimizing environmental impact.

Case Study: Pesticidal Efficacy

Studies have demonstrated that morpholine-containing compounds can exhibit fungicidal activity against various pathogens affecting crops . The incorporation of the trifluoromethyl group further enhances the potency and selectivity of these agrochemical agents.

Materials Science

In materials science, this compound can be utilized as a building block for synthesizing functional materials such as polymers or coatings.

Case Study: Polymer Synthesis

Research has shown that incorporating such compounds into polymer matrices can improve thermal stability and mechanical properties . This is particularly relevant for developing advanced materials used in coatings or electronic devices.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Structural Analogues and Functional Groups

The compound’s structure combines multiple functional groups, each contributing distinct properties:

- Acetic acid moiety : Enhances solubility in polar solvents and enables coordination with metal ions (e.g., uranium in sludge-based biochar studies) .

- Morpholino group: Provides a rigid, polar substituent that may participate in hydrogen bonding or act as a weak base.

Table 1: Key Functional Groups in Comparable Compounds

Adsorption and Coordination Properties

While the target compound lacks direct experimental data, insights can be drawn from analogous systems:

- Acetic acid derivatives: Carboxylic acid groups (-COOH) in sludge-based biochar (ASBB) demonstrate monodentate coordination with uranium, achieving 97.8% removal efficiency at pH 6.0 . The target compound’s acetic acid group may similarly coordinate with metal ions, though steric effects from the bulky pyridine substituents could alter binding kinetics.

- Trifluoromethyl effects: The -CF₃ group in the target compound may enhance adsorption stability in non-polar environments, contrasting with purely hydrophilic systems like ASBB .

- Morpholino and bromo groups: These substituents are absent in most biochar-based adsorbents but resemble functionalities in pharmaceuticals or agrochemicals. Their impact on adsorption remains speculative without targeted studies.

Table 2: Comparative Adsorption Performance

*Hypothetical values based on structural analogy.

Stability and Reusability

- ASBB : Retained >90% uranium removal efficiency after five adsorption-desorption cycles, attributed to stable -COOH groups . The target compound’s stability would depend on the robustness of its pyridine-sulfanyl linkage under acidic/alkaline conditions.

- Morpholino group: May confer hydrolytic stability compared to amine-containing adsorbents (e.g., polyaniline composites), which degrade under extreme pH .

Activité Biologique

The compound (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid , identified by its CAS number 1089330-45-9 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 369.19 g/mol . The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for biological activity. The bromine atom and morpholine ring contribute to its interaction with biological targets.

The trifluoromethyl group is known to increase the biological activity of compounds by enhancing their ability to form hydrogen and halogen bonds with target proteins. This property allows for improved binding affinity and selectivity towards specific enzymes and receptors, which is crucial in drug design .

In Vitro Studies

In vitro studies have demonstrated that derivatives of similar structures exhibit significant inhibitory effects on various enzymes:

- Cholinesterases (AChE and BChE) : Compounds with trifluoromethyl groups showed moderate inhibition, with IC50 values around 10.4 μM for AChE and 7.7 μM for BChE .

- Cyclooxygenase (COX) : Several related compounds have shown moderate inhibition against COX-2, indicating potential anti-inflammatory properties.

Cytotoxicity

Compounds structurally related to this compound have been tested against various cancer cell lines, including:

- MCF-7 (breast cancer) : Significant cytotoxicity was observed, with IC50 values indicating effective growth inhibition.

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its efficacy as an antitumor agent.

Case Studies

- Anticancer Activity : A study evaluated a series of pyridine derivatives similar to the compound . The results indicated that modifications in the pyridine ring could lead to enhanced cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that could be explored further .

- Enzyme Inhibition : Research on related compounds showed that the presence of electron-withdrawing groups like trifluoromethyl significantly increased the inhibitory activity against cholinesterases and lipoxygenases, which are relevant targets in neurodegenerative diseases and inflammation respectively .

Data Table: Biological Activity Summary

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and functional group transformations. For example:

- Step 1 : Bromination at the pyridine ring using NBS (N-bromosuccinimide) under controlled pH (e.g., acetic acid buffer) to ensure regioselectivity .

- Step 2 : Introduction of the morpholine group via SNAr (nucleophilic aromatic substitution) in anhydrous DMF at 80–100°C with K₂CO₃ as a base .

- Step 3 : Thioacetic acid coupling using tert-butyl bromoacetate and subsequent deprotection .

- Optimization : Vary solvents (e.g., THF vs. DMF), catalysts (e.g., Pd-based for coupling), and reaction times. Monitor yields via HPLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of morpholine to avoid side reactions) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL for refinement, particularly for resolving disorder or twinning .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine’s N–CH₂ peaks at δ 3.5–3.7 ppm; trifluoromethyl as a singlet at δ -60 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 429.98 Da) .

Advanced Questions

Q. How can researchers address discrepancies in the compound’s biological activity observed across different studies?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. HEK293) and controls (e.g., vehicle-only and positive controls) .

- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., replacing morpholine with piperazine) to isolate the contribution of specific groups .

- Statistical Tools : Apply ANOVA to evaluate inter-study variability, and use meta-analysis to reconcile conflicting IC₅₀ values .

Q. What experimental framework is recommended for evaluating the compound’s stability and degradation pathways under varying environmental conditions?

- Methodological Answer :

- Design : Use a split-plot design with factors like pH (2–12), temperature (4–50°C), and UV exposure. Replicate samples (n=4) for each condition .

- Analysis : Monitor degradation via LC-MS/MS to identify byproducts (e.g., sulfoxide formation from sulfanyl oxidation) .

- Kinetic Modeling : Apply first-order kinetics to calculate half-lives and activation energies for degradation .

Q. How do electronic effects of substituents (e.g., morpholine, trifluoromethyl) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Analysis : Use DFT calculations (e.g., Gaussian 09) to map electron density on the pyridine ring. The trifluoromethyl group’s -I effect reduces electron density at C-2, favoring SNAr at C-6 .

- Experimental Validation : Compare reaction rates with/without electron-withdrawing groups. Use kinetic studies (e.g., pseudo-first-order conditions) to quantify rate constants .

Q. What challenges are associated with determining the crystal structure of this compound, and how can they be mitigated using modern refinement software?

- Methodological Answer :

- Challenges : Disorder in the morpholine ring or sulfanyl-acetic acid moiety; twinning due to flexible substituents .

- Mitigation : In SHELXL, apply TWIN and BASF commands for twin refinement. Use restraints (e.g., DFIX) for bond lengths/angles in disordered regions .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contribution of the morpholine and trifluoromethyl groups to biological activity?

- Methodological Answer :

- Analog Synthesis : Replace morpholine with thiomorpholine or remove the trifluoromethyl group .

- Biological Testing : Use enzyme inhibition assays (e.g., kinase panels) to compare IC₅₀ values. Pair with molecular docking (e.g., AutoDock Vina) to predict binding interactions .

- Data Interpretation : Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.